Physical properties of deuterated triethyl orthoformate
Physical properties of deuterated triethyl orthoformate
An In-depth Technical Guide to the Physical Properties of Deuterated Triethyl Orthoformate
Prepared by: Gemini, Senior Application Scientist
Introduction
Deuterated triethyl orthoformate, specifically triethyl orthoformate-d1 (TEOF-d1), is an isotopically labeled organic compound with significant applications in mechanistic studies, quantitative analysis, and as a tracer in drug development and materials science. The substitution of a protium atom with a deuterium atom at the central methine position provides a unique spectroscopic handle without significantly altering the chemical reactivity of the molecule. A thorough understanding of its physical properties is paramount for its effective use, from reaction setup and purification to its application in sensitive analytical techniques.
This guide provides a comprehensive overview of the key physical properties of deuterated triethyl orthoformate, detailed experimental protocols for its characterization, and insights into the causality behind these experimental choices. The information presented herein is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important analytical reagent.
Synthesis and Isotopic Purity
Triethyl orthoformate is commercially synthesized from hydrogen cyanide and ethanol. A common laboratory-scale synthesis involves the reaction of chloroform with sodium ethoxide, which is formed in-situ from sodium and absolute ethanol.[1][2]
Synthesis of Deuterated Triethyl Orthoformate (TEOF-d1):
The synthesis of TEOF-d1 can be achieved by substituting chloroform (CHCl₃) with deuterated chloroform (CDCl₃) in the classical reaction with sodium ethoxide:
CDCl₃ + 3 Na + 3 C₂H₅OH → DC(OC₂H₅)₃ + ³⁄₂ H₂ + 3 NaCl
The isotopic purity of the resulting TEOF-d1 is critical for its intended applications and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Physical Properties
The physical properties of deuterated triethyl orthoformate are expected to be very similar to its non-deuterated counterpart, with minor variations due to the increased mass of deuterium. The following table summarizes these properties, with data for the non-deuterated compound provided as a close approximation where specific data for the deuterated version is not available.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₅DO₃ | [3] |
| Molecular Weight | 149.21 g/mol | [3] |
| Appearance | Colorless liquid with a pungent odor | [4] |
| Boiling Point | ~146 °C | [4][5][6] |
| Melting Point | ~ -76 °C | [4] |
| Density | ~0.891 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | ~1.391 | [5][6][8] |
| Solubility | Miscible with ethanol, ether, and most organic solvents. Slightly soluble in water, with slow decomposition. | [4] |
| Flash Point | 35 °C (95 °F) | [5][9] |
**Experimental Methodologies for Characterization
The following section details the step-by-step experimental protocols for the comprehensive characterization of deuterated triethyl orthoformate.
Workflow for Physicochemical Characterization
The overall workflow for characterizing a new batch of deuterated triethyl orthoformate is depicted below. This ensures a systematic approach to verifying its identity, purity, and key physical properties before its use in sensitive applications.
Caption: Workflow for the Synthesis and Characterization of TEOF-d1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for confirming the isotopic labeling and structural integrity of TEOF-d1.
-
Objective: To confirm the presence and position of the deuterium atom and to verify the overall structure of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: Prepare a solution of ~5-10 mg of TEOF-d1 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Expected Results: The spectrum of the non-deuterated compound shows a singlet for the methine proton at ~5.16 ppm, a quartet for the methylene protons at ~3.61 ppm, and a triplet for the methyl protons at ~1.23 ppm.[4] For TEOF-d1, the singlet at ~5.16 ppm should be absent or significantly reduced in intensity, confirming successful deuteration at the methine position.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Switch the spectrometer to the deuterium channel.
-
Expected Results: A single resonance should be observed in the region where the methine proton would appear, confirming the presence of deuterium.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Results: The carbon atom attached to the deuterium will show a characteristic triplet (due to C-D coupling) with a significantly reduced intensity compared to the corresponding signal in the non-deuterated compound.
-
Causality: The choice of multiple NMR experiments (¹H, ²H, and ¹³C) provides a self-validating system. The disappearance of the ¹H signal, the appearance of a ²H signal, and the change in the ¹³C signal all corroborate the successful and specific isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and assessing the isotopic purity of TEOF-d1.
-
Objective: To confirm the molecular weight of TEOF-d1 and to quantify the percentage of deuteration.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or an Electrospray Ionization Mass Spectrometer (ESI-MS).
Protocol:
-
Sample Preparation: Prepare a dilute solution of TEOF-d1 in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Acquisition:
-
For GC-MS, inject the sample into the GC. The compound will be separated from any impurities before entering the mass spectrometer.
-
For ESI-MS, infuse the sample directly into the ion source.
-
-
Analysis:
-
Expected Results: The mass spectrum should show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) corresponding to the molecular weight of TEOF-d1 (149.21 g/mol ). The corresponding peak for the non-deuterated compound would be at m/z 148.20. The relative intensities of the peaks at m/z 149 and 148 can be used to calculate the isotopic purity.
-
Caution: Be aware of potential hydrogen-deuterium (H/D) exchange in the ion source, which could affect the accuracy of the isotopic purity measurement.[10]
-
Causality: GC-MS is often preferred as it provides both purity information (from the chromatogram) and identity/isotopic enrichment information (from the mass spectrum) in a single experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to detect the C-D bond.
-
Objective: To identify the characteristic C-D stretching vibration and to confirm the presence of other functional groups (C-O, C-H).
-
Instrumentation: An FTIR spectrometer.
Protocol:
-
Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis:
-
Expected Results: The spectrum will be dominated by strong C-O stretching bands in the 1100-1050 cm⁻¹ region.[4] The key difference for TEOF-d1 will be the appearance of a C-D stretching vibration, which is expected to be in the range of 2200-2100 cm⁻¹, a region that is typically free of other strong absorptions. The corresponding C-H stretch in the non-deuterated compound appears around 2900-2800 cm⁻¹. This shift to lower frequency is a direct consequence of the heavier mass of deuterium.
-
Causality: The presence of the C-D stretch in a relatively "clean" region of the IR spectrum provides a quick and reliable confirmation of deuteration.
Applications in Research and Drug Development
The precise physical properties of deuterated triethyl orthoformate are critical for its applications:
-
Mechanistic Studies: In reaction mechanism studies, the C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect. TEOF-d1 can be used to probe whether the methine C-H bond is broken in the rate-determining step of a reaction.
-
Quantitative Analysis: TEOF-d1 is an ideal internal standard for mass spectrometry-based quantification of non-deuterated triethyl orthoformate. It co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.
-
Tracer Studies: In drug metabolism and pharmacokinetic studies, deuterium labeling allows for the tracking of molecules and their metabolites within biological systems.
Safety and Handling
Deuterated triethyl orthoformate should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and should be stored away from heat and ignition sources.[11] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
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